6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or its derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Thiol Group Addition: The thiol group can be added through nucleophilic substitution reactions using thiolating agents like thiourea or thiolates.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets, while the thiol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-4-(trifluoromethyl)quinoline-3-carboxylic acid
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4-Styryldihydropyrimidin-2-thiones
Uniqueness
6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is unique due to its combination of tert-butyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H17F3N2S |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
6-tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C13H17F3N2S/c1-12(2,3)7-4-5-9-8(6-7)10(13(14,15)16)18-11(19)17-9/h7H,4-6H2,1-3H3,(H,17,18,19) |
InChI Key |
CIUFEISBXQCYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.